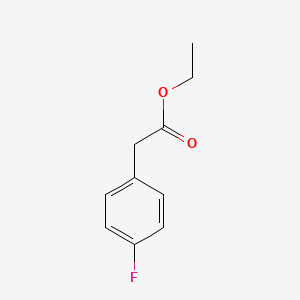

Ethyl 2-(4-fluorophenyl)acetate

描述

Significance and Research Context of Fluorine-Containing Organic Compounds

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. sigmaaldrich.com Fluorine, being the most electronegative element, imparts unique properties to organic compounds that are often beneficial for their biological activity. acs.org The carbon-fluorine bond is the strongest single bond in organic chemistry, which often enhances the metabolic stability of a drug molecule by making it more resistant to breakdown by enzymes in the body. researchgate.net This increased stability can lead to a longer duration of action and improved therapeutic efficacy.

Furthermore, the substitution of a hydrogen atom with a similarly sized fluorine atom can significantly alter a molecule's electronic properties, lipophilicity, and binding interactions with biological targets. nih.govsinoshiny.com Increased lipophilicity can improve a drug's ability to cross cell membranes and reach its site of action, including the challenging blood-brain barrier. sinoshiny.com The strategic placement of fluorine atoms can also influence the acidity or basicity of nearby functional groups, which can in turn affect a compound's solubility and pharmacokinetic profile. nih.gov It is estimated that approximately 20-25% of all commercialized pharmaceuticals contain fluorine, a testament to the profound impact of this element on medicinal chemistry. acs.org3wpharm.com

Overview of Ester and Phenyl Functional Groups in Medicinal Chemistry

The ester and phenyl functional groups are fundamental components in the design of many therapeutic agents. Esters are often employed as "prodrugs," which are inactive or less active forms of a drug that are converted into the active form in the body. nih.gov This strategy can be used to improve a drug's solubility, stability, and bioavailability. The ester group can be cleaved by enzymes called esterases, which are abundant in the body, to release the active drug molecule at the desired site of action.

The phenyl group, a six-carbon aromatic ring, is a common scaffold in drug molecules. ccspublishing.org.cnnih.gov Its rigid structure can provide a framework for the precise three-dimensional arrangement of other functional groups, which is crucial for effective binding to biological targets like proteins and enzymes. scielo.br The hydrophobic nature of the phenyl ring can also contribute to a molecule's ability to cross lipid membranes. Furthermore, the pi-electron system of the phenyl ring can engage in various non-covalent interactions, such as pi-pi stacking and cation-pi interactions, which can enhance the binding affinity of a drug to its target. ccspublishing.org.cn

Historical and Current Research Trajectories of Ethyl 2-(4-fluorophenyl)acetate and its Analogs

The scientific journey of this compound is intrinsically linked to the broader history of organofluorine chemistry, which began in the 19th century and gained significant momentum during World War II. nih.gov The development of methods to selectively introduce fluorine into aromatic rings, such as the Schiemann reaction, paved the way for the synthesis of a vast array of fluorinated building blocks. nih.gov this compound and its analogs have emerged as crucial intermediates in the synthesis of a diverse range of bioactive molecules.

Historically, research has focused on utilizing this compound as a starting material for creating more complex molecular architectures. Its utility as a key intermediate is highlighted in the synthesis of precursors for major pharmaceuticals. For instance, derivatives of fluorophenylacetic acid are involved in the synthesis of intermediates for Atorvastatin, a widely used cholesterol-lowering drug. ccspublishing.org.cn

Current research continues to leverage this compound and its analogs in the quest for novel therapeutic agents. Studies have demonstrated the synthesis of derivatives with a wide spectrum of biological activities. For example, various heterocyclic compounds derived from fluorophenylacetic acid precursors have shown promise as anticancer, anti-inflammatory, and antiplatelet agents. nih.govnih.gov In the field of agrochemicals, fluorinated compounds are valued for their enhanced efficacy, and research has explored the use of thiazole (B1198619) derivatives synthesized from related starting materials for their herbicidal and fungicidal properties. researchgate.net The compound also finds application in material science, where it is used in the formulation of specialty polymers and coatings. sinoshiny.com

The ongoing exploration of new synthetic methodologies and the screening of novel derivatives for biological activity ensure that this compound will remain a relevant and valuable tool in academic and industrial research for the foreseeable future.

Interactive Data Table: Physicochemical Properties of this compound and Related Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Boiling Point (°C) |

| This compound | 587-88-2 | C10H11FO2 | 182.19 | Colorless to Yellow Solid or liquid | - |

| Mthis compound | 34837-84-8 | C9H9FO2 | 168.16 | - | - |

| Ethyl 2-bromo-2-(4-fluorophenyl)acetate | 712-52-7 | C10H10BrFO2 | 261.09 | Colorless to yellow liquid | 120-130 / 5mmHg |

| Ethyl 2-fluoro-2-(4-fluorophenyl)acetate | 130754-17-5 | C10H10F2O2 | 200.18 | - | - |

| Ethyl (4-fluorobenzoyl)acetate | 1999-00-4 | C11H11FO3 | 210.20 | - | 117-120 |

Interactive Data Table: Examples of Bioactive Analogs Derived from Fluorophenylacetate Scaffolds

| Derivative Class | Example Compound | Target Application/Activity | Reported Findings | Citation |

| Pyrazolo[1,5-a]pyrimidine | Ethyl 5-(4-fluorophenyl)-7-(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine-3-carboxylate | Anticancer | Showed weak inhibitory activity against MKN45 and H460 cancer cell lines. | ccspublishing.org.cn |

| Phenylacetamide | 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | Anticancer | Demonstrated cytotoxic effects against PC3 prostate cancer cells. | nih.gov |

| Thiazole | Ethyl 4-(trifluoromethyl)-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate derivatives | Herbicidal, Fungicidal | Showed high herbicidal activity against various weeds and good fungicidal activity. | researchgate.net |

| Phenylhydrazone | Ethyl-2-(2-(4-hydroxyphenyl) hydrazinylidene)-3-oxobutanoate | Antiplatelet | Exhibited inhibitory effects against platelet aggregation induced by AA and ADP. | nih.gov |

| Pyrrole | 2-(4-Fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-ethanol | Cardiovascular Drug Intermediate | Synthesized as a derivative precursor for the cardiovascular drug Atorvastatin. | researchgate.net |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 2-(4-fluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMWJHHAOVXQCLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90207400 | |

| Record name | Benzeneacetic acid, 4-fluoro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

587-88-2 | |

| Record name | Benzeneacetic acid, 4-fluoro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, 4-fluoro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of Ethyl 2 4 Fluorophenyl Acetate

Established Synthetic Routes for Ethyl 2-(4-fluorophenyl)acetate

The synthesis of this compound is most commonly achieved through well-established, high-yielding reactions rather than complex, novel pathways.

Conventional Multistep Synthesis Approaches

The most prevalent and straightforward method for synthesizing this compound is through the Fischer esterification of 2-(4-fluorophenyl)acetic acid. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol. The presence of a strong acid catalyst, such as concentrated sulfuric acid, is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by ethanol. The reaction is reversible, and excess ethanol is typically used to drive the equilibrium towards the formation of the ester product.

This synthesis is a two-step process in practice, as it first requires the synthesis of the precursor, 2-(4-fluorophenyl)acetic acid. nbinno.comchemscene.commatrix-fine-chemicals.com This acid can be prepared from various starting materials, including the hydrolysis of corresponding nitriles or the oxidation of 2-(4-fluorophenyl)ethanol. A related method involves the hydrolysis of methyl 4-fluorophenylacetate with a base like sodium hydroxide, followed by acidification to yield the carboxylic acid. google.com

A typical laboratory procedure for the esterification step is analogous to the synthesis of similar esters, such as Ethyl 2-(2,4-difluorophenyl)acetate, which involves refluxing the corresponding acid with ethanol in the presence of a catalytic amount of concentrated H₂SO₄. researchgate.net

Table 1: Typical Reactants for Fischer Esterification

| Role | Compound | Purpose |

|---|---|---|

| Carboxylic Acid | 2-(4-fluorophenyl)acetic acid | Provides the acyl group and the fluorophenyl backbone. |

| Alcohol | Ethanol | Acts as the nucleophile and provides the ethyl group of the ester. |

| Catalyst | Concentrated Sulfuric Acid | Protonates the carbonyl group, activating the carboxylic acid. |

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions are highly efficient chemical processes where multiple reactants are combined in a single reactor to form a complex product, thereby avoiding the isolation of intermediate compounds. While these strategies are powerful tools in modern organic synthesis for building complex molecular architectures, such as dihydropyridines or thiazoles, they are not commonly reported for the direct synthesis of a relatively simple structure like this compound. derpharmachemica.com The synthesis of this compound is more efficiently and economically achieved through conventional multistep methods like Fischer esterification.

Catalytic Approaches in Synthesis

Catalysis is fundamental to the synthesis of this compound, primarily in the context of the esterification reaction. As mentioned, strong Brønsted acids like sulfuric acid are the standard catalysts. hillpublisher.com The catalyst's role is to accelerate the reaction, which would otherwise be impractically slow, by providing an alternative, lower-energy reaction pathway. The catalytic cycle involves the protonation of the carboxylic acid, followed by nucleophilic attack from ethanol, a proton transfer, and the elimination of water to yield the protonated ester. The final step is the deprotonation of the ester to regenerate the acid catalyst.

While other catalytic systems are used for ester synthesis in different contexts, such as Lewis acids or enzymatic catalysts, the acid-catalyzed esterification of 2-(4-fluorophenyl)acetic acid remains the most direct and widely applied method. researchgate.net

Precursor Compounds and Starting Materials in this compound Synthesis

Utilization of 4-fluorobenzaldehyde (B137897) Derivatives

4-Fluorobenzaldehyde serves as a versatile starting material for building the 4-fluorophenyl fragment of the target molecule. One significant pathway involving this aldehyde is the Reformatsky reaction. wikipedia.orgorganic-chemistry.org In this reaction, an α-halo ester (like ethyl bromoacetate) is treated with zinc dust to form an organozinc reagent, often referred to as a Reformatsky enolate. nrochemistry.comlibretexts.org This enolate then adds to the carbonyl group of 4-fluorobenzaldehyde.

The initial product of this reaction is not this compound, but rather a β-hydroxy ester: Ethyl 3-(4-fluorophenyl)-3-hydroxypropanoate. This intermediate can then be subjected to further chemical transformations, such as dehydration followed by reduction, in a multistep sequence to eventually arrive at the target compound. The Reformatsky reaction is particularly useful because the organozinc reagent is less reactive than Grignard or organolithium reagents, preventing unwanted side reactions with the ester group. wikipedia.org

Role of Ethyl Bromoacetate and Related Esters

Ethyl bromoacetate is a key reagent that provides the two-carbon ester portion of the final product. mdpi.com Its primary role is as an electrophile or as a precursor to a nucleophile.

As detailed in the Reformatsky reaction, ethyl bromoacetate reacts with zinc to form a nucleophilic zinc enolate, which subsequently attacks an aldehyde or ketone. nrochemistry.comlibretexts.orgthermofisher.com This classic reaction is a reliable method for forming carbon-carbon bonds.

Table 2: Key Components of the Reformatsky Reaction

| Role | Compound | Purpose |

|---|---|---|

| Carbonyl Compound | 4-Fluorobenzaldehyde | Acts as the electrophile for the enolate addition. |

| α-Halo Ester | Ethyl Bromoacetate | Precursor to the organozinc nucleophile. |

| Metal | Zinc (dust) | Reacts with the α-halo ester to form the organozinc reagent. |

Beyond the Reformatsky reaction, ethyl bromoacetate is also widely used as an alkylating agent. For instance, it can be used to alkylate phenols, as demonstrated in the synthesis of ethyl-2-(4-aminophenoxy)acetate from p-nitrophenol, where it forms an ether linkage. mdpi.com This showcases its versatility in forming C-C and C-O bonds, making it a fundamental building block in organic synthesis.

Application of Ethyl Acetoacetate

One synthetic route to obtain 2-arylacetic acid esters, such as this compound, involves the palladium-catalyzed arylation of ethyl acetoacetate. In this methodology, ethyl acetoacetate serves as a key starting material. The reaction couples ethyl acetoacetate with an aryl halide, for instance, 4-fluorobromobenzene, in the presence of a palladium catalyst and a suitable phosphine ligand. csir.co.za

A critical aspect of this process is the in situ deacetylation of the initially formed arylated acetoacetate intermediate. The reaction conditions, which typically include a base like potassium phosphate (K₃PO₄), promote the cleavage of the acetyl group, directly yielding the desired 2-arylacetic acid ester. csir.co.za This approach provides a mild alternative to the direct arylation of carboxylate esters. Research has shown that using bulky, electron-rich phosphine ligands enhances the efficiency of the coupling reaction. For example, ligands such as 2-(dicyclohexylphosphino)-2'-(N,N-dimethylamino)biphenyl have proven effective. The yield of the final product can be influenced by the stoichiometry of the reactants; using more than one equivalent of ethyl acetoacetate can lead to improved yields as it is consumed faster than the aryl halide. csir.co.za

Reaction Mechanisms and Kinetics in Derivatization

The derivatization of this compound involves several key reaction types, each with distinct mechanisms that govern its transformation into more complex molecules.

Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, is a versatile method for creating biaryl compounds and other coupled products. libretexts.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.orgnih.gov

While this compound itself is not typically a direct partner in Suzuki coupling, its derivatives containing a halide, such as Ethyl 2-(4-bromo-3-fluorophenyl)acetate, can be used. sigmaaldrich.com A more common strategy involves using a precursor like ethyl (4-bromophenyl)acetate and coupling it with a boronic acid to introduce new aryl or alkyl groups.

The catalytic cycle for the Suzuki-Miyaura reaction generally involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) complex.

Transmetalation: The organic group from the boronic acid (R-B(OH)₂) is transferred to the palladium complex, displacing the halide. This step is facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex (Ar-R) are coupled and eliminated from the metal center, regenerating the palladium(0) catalyst and forming the final product.

Table 2: Example Conditions for Suzuki-Miyaura Coupling

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good |

| Aryl Bromide | Various Aryl Boronic Acids | Pd(OAc)₂ | Cs₂CO₃ | Toluene | High |

Data is illustrative of typical Suzuki-Miyaura reaction conditions. mdpi.com

The choice of ligand, base, and solvent is crucial for the success of the reaction, with bulky, electron-donating phosphine ligands often improving catalytic activity. libretexts.org

Condensation Reactions

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water or an alcohol. The Claisen condensation is a classic example, where two ester molecules react in the presence of a strong base to form a β-keto ester. youtube.com

This compound can participate as a reactant in mixed Claisen-type condensations. The reaction is initiated by a strong base (e.g., sodium ethoxide) which deprotonates the α-carbon (the carbon adjacent to the carbonyl group), forming a nucleophilic enolate. This enolate can then attack the electrophilic carbonyl carbon of another ester molecule.

For example, the enolate of this compound can react with an ester like ethyl formate. This would lead to a product where a formyl group is introduced at the α-position. The mechanism proceeds through a tetrahedral intermediate, which then eliminates an alkoxide group to regenerate the carbonyl and form the final β-keto ester product. youtube.com

Another relevant reaction is the Knoevenagel condensation, which involves the reaction of an active methylene (B1212753) compound (like a malonic ester or, in this case, an aryl-substituted acetate) with an aldehyde or ketone. reddit.com The reaction of this compound with an aldehyde, such as benzaldehyde, in the presence of a weak base (like piperidine or ammonia), would yield an α,β-unsaturated ester after dehydration.

Esterification Processes

The most direct method for synthesizing this compound is the Fischer esterification of 4-fluorophenylacetic acid with ethanol. organic-chemistry.orgcerritos.edu This reaction is an acid-catalyzed equilibrium process. masterorganicchemistry.comjk-sci.com

The mechanism of Fischer esterification involves several key steps:

Protonation of the Carbonyl: A catalytic amount of a strong acid (e.g., H₂SO₄, TsOH) protonates the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon. organic-chemistry.orgjk-sci.com

Nucleophilic Attack: A molecule of ethanol acts as a nucleophile and attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate. jk-sci.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water). organic-chemistry.org

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. organic-chemistry.org

Since the reaction is reversible, the equilibrium can be shifted toward the product side by using a large excess of the alcohol (ethanol) or by removing the water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus. masterorganicchemistry.comjk-sci.comoperachem.com

Table 3: Typical Conditions for Fischer Esterification

| Carboxylic Acid | Alcohol (Solvent) | Catalyst | Temperature | Key Feature |

|---|---|---|---|---|

| 4-Fluorophenylacetic Acid | Ethanol (Excess) | H₂SO₄ (catalytic) | Reflux | Drives equilibrium by mass action. masterorganicchemistry.com |

Purification and Isolation Techniques in Synthesis

Following the synthesis of this compound, a robust purification strategy is essential to isolate the compound from unreacted starting materials, catalysts, and byproducts. The choice of technique depends on the scale of the reaction and the nature of the impurities.

A standard workup procedure often begins with a liquid-liquid extraction. The reaction mixture is diluted with an organic solvent (such as ethyl acetate (B1210297) itself or diethyl ether) and washed sequentially with aqueous solutions. A wash with a weak base, such as saturated sodium bicarbonate (NaHCO₃) solution, neutralizes the acidic catalyst and removes any unreacted carboxylic acid. operachem.com This is followed by washing with water and then a saturated sodium chloride solution (brine) to reduce the solubility of the organic product in the aqueous phase and aid in layer separation.

After extraction, the organic layer is dried using an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to remove residual water. operachem.com The drying agent is then removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator. operachem.com

For final purification, one or more of the following techniques are commonly employed:

Fractional Distillation: Since this compound is a liquid at room temperature, distillation under reduced pressure (vacuum distillation) is an effective method for purification. Lowering the pressure reduces the boiling point, preventing thermal decomposition of the compound. This technique separates compounds based on differences in their boiling points. orgsyn.org

Column Chromatography: For smaller scales or when impurities have similar boiling points to the product, silica gel column chromatography is used. The crude product is loaded onto a column of silica gel and eluted with a solvent system of appropriate polarity, typically a mixture of a nonpolar solvent (like hexanes) and a more polar solvent (like ethyl acetate). wiley-vch.de The components of the mixture separate based on their differential adsorption to the silica gel, allowing for the collection of pure fractions.

Preparative Thin-Layer Chromatography (TLC): For very small quantities, preparative TLC can be used to isolate the pure product.

The purity of the final product is typically assessed using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 4: Summary of Purification Steps

| Step | Reagent/Technique | Purpose |

|---|---|---|

| 1. Extraction/Washing | NaHCO₃ (aq), Water, Brine | Remove acid catalyst and water-soluble impurities. operachem.com |

| 2. Drying | MgSO₄ or Na₂SO₄ (anhydrous) | Remove residual water from the organic phase. operachem.com |

| 3. Solvent Removal | Rotary Evaporation | Remove the extraction solvent. operachem.com |

Column Chromatography

Column chromatography is a primary technique for the purification of this compound from crude reaction mixtures. This method separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. For this ester, silica gel is the most common stationary phase due to its polarity and effectiveness in separating moderately polar compounds.

The selection of the mobile phase, or eluent, is crucial for achieving good separation. A solvent system of low polarity, typically a mixture of hexanes and ethyl acetate, is used. The polarity of the eluent is gradually increased to first elute non-polar impurities and then the desired ester. The progress of the separation is monitored by Thin-Layer Chromatography (TLC) to identify fractions containing the pure product. orgsyn.org Once identified, these fractions are combined and the solvent is removed under reduced pressure to yield the purified this compound. walisongo.ac.id

Detailed parameters for column chromatography can vary depending on the scale of the reaction and the impurity profile.

Table 1: Typical Column Chromatography Parameters for Ester Purification

| Parameter | Description | Common Examples |

|---|---|---|

| Stationary Phase | The solid adsorbent material packed into the column. | Silica gel (230-400 mesh) orgsyn.org |

| Mobile Phase (Eluent) | A solvent or mixture of solvents that carries the sample through the stationary phase. | Hexanes/Ethyl Acetate gradients (e.g., 9:1, 4:1, 1:1) orgsyn.orgwiley-vch.de |

| Loading Method | How the crude sample is introduced to the column. | Direct loading of the crude oil or dry loading onto celite or silica. orgsyn.org |

| Monitoring | Technique used to analyze the eluted fractions. | Thin-Layer Chromatography (TLC) with UV visualization or chemical staining. orgsyn.org |

Recrystallization Methods

Recrystallization is a purification technique used for solid compounds. While this compound is often an oil at room temperature, recrystallization can be applied to its solid precursors, like 4-fluorophenylacetic acid, or to the final product if it can be induced to crystallize, sometimes at low temperatures. The principle of this method is based on the differences in solubility of the compound and impurities in a specific solvent at different temperatures. uct.ac.za

The process involves dissolving the impure compound in a minimum amount of a hot solvent in which the compound is soluble at high temperatures but less soluble at room or lower temperatures. researchgate.net As the saturated solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent. uct.ac.za

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the target compound well when hot but poorly when cold, while dissolving impurities well at all temperatures or not at all. researchgate.net For compounds similar in structure to this compound, ethanol has been used effectively. researchgate.net After crystal formation, they are isolated by filtration, washed with a small amount of cold solvent, and dried. researchgate.net

Solvent Extraction and Evaporation

Solvent extraction is a fundamental workup procedure following the synthesis of this compound to separate the product from the reaction mixture. This technique operates on the principle of differential solubility of the compound in two immiscible liquids, typically an organic solvent and an aqueous solution.

After the reaction is complete, the mixture is often quenched with an aqueous solution, such as saturated aqueous sodium bicarbonate, to neutralize any remaining acid catalyst. operachem.com The product is then extracted into an organic solvent like ethyl acetate or dichloromethane. orgsyn.orgwalisongo.ac.id The organic layer, containing the desired ester, is separated from the aqueous layer. This process may be repeated several times to maximize the recovery of the product. orgsyn.org The combined organic layers are then washed with water and/or brine (a saturated solution of NaCl) to remove residual water-soluble impurities and salts. operachem.com

Finally, the organic solution is dried over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to remove any remaining traces of water. walisongo.ac.idoperachem.com After filtering off the drying agent, the solvent is removed under reduced pressure using a rotary evaporator. This evaporation step yields the crude product, which can then be further purified by methods like column chromatography. orgsyn.orgwalisongo.ac.id

Table 2: Common Reagents in Solvent Extraction and Evaporation

| Step | Reagent/Apparatus | Purpose |

|---|---|---|

| Quenching | Saturated aqueous sodium bicarbonate (NaHCO₃) | Neutralize acid catalyst and unreacted acids. |

| Extraction | Ethyl acetate, Dichloromethane | Dissolve and isolate the organic product from the aqueous mixture. |

| Washing | Brine (Saturated NaCl solution) | Remove water-soluble impurities and break up emulsions. |

| Drying | Anhydrous sodium sulfate (Na₂SO₄), Magnesium sulfate (MgSO₄) | Remove residual water from the organic solvent. |

| Evaporation | Rotary Evaporator | Remove the organic solvent to isolate the non-volatile product. |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. These principles focus on creating safer, more efficient, and less wasteful chemical reactions. bridgew.edupitt.edu

Key principles relevant to this synthesis include:

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org The Fischer esterification, a common route to this compound, has a good atom economy, with water being the only byproduct. organic-chemistry.org

Catalysis : The use of catalytic reagents is superior to stoichiometric reagents. nih.gov Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used in small amounts in Fischer esterification and are regenerated, fitting this principle. jk-sci.com Research into solid acid catalysts or enzymatic catalysts can further improve the greenness of the process.

Safer Solvents and Auxiliaries : The use of hazardous solvents should be minimized or avoided. nih.gov While traditional synthesis may use solvents like toluene, greener alternatives are sought. operachem.com Enzymatic synthesis often allows the reaction to be conducted in greener solvents or even in water. nih.gov

Use of Renewable Feedstocks : Whenever practicable, a raw material or feedstock should be renewable rather than depleting. nih.gov While the aromatic core of this compound is derived from petroleum feedstocks, the ethanol portion can be sourced from biomass.

Design for Energy Efficiency : Energy requirements for chemical processes should be minimized. Reactions should be conducted at ambient temperature and pressure whenever possible. nih.gov Enzymatic syntheses often proceed under mild conditions (e.g., lower temperatures), reducing energy consumption compared to traditional methods that may require heating under reflux. scispace.com

Enzymatic synthesis, using lipases or esterases, represents a significant advancement in the green production of esters like this compound. semanticscholar.org These biocatalytic methods offer high selectivity, operate under mild conditions, and reduce the generation of hazardous waste. nih.govsemanticscholar.org

Advanced Spectroscopic and Crystallographic Characterization of Ethyl 2 4 Fluorophenyl Acetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the molecular framework, including connectivity and spatial relationships.

Proton NMR (¹H NMR) Chemical Shift Analysis and Spin Coupling

The ¹H NMR spectrum of Ethyl 2-(4-fluorophenyl)acetate presents a distinct set of signals that correspond to the different types of protons in the molecule. The ethyl ester group gives rise to two characteristic signals: a triplet corresponding to the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons. bris.ac.uk This splitting pattern, a classic example of spin-spin coupling, arises from the interaction between adjacent, non-equivalent protons. The methyl protons are split into a triplet by the two neighboring methylene protons, while the methylene protons are split into a quartet by the three adjacent methyl protons.

The benzylic methylene protons (Ar-CH₂) appear as a singlet, as they have no adjacent protons to couple with. However, long-range coupling with the fluorine atom on the aromatic ring can sometimes cause slight broadening or a very small splitting of this peak.

The aromatic region of the spectrum is more complex due to the influence of the fluorine substituent. The four protons on the p-fluorophenyl ring are chemically and magnetically non-equivalent, typically appearing as two multiplets. These protons exhibit coupling to each other (ortho- and meta-coupling) and also to the ¹⁹F nucleus, resulting in a complex splitting pattern often described as a pair of doublets of doublets (or complex multiplets).

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted data based on analogous structures.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ethyl -CH₃ | ~1.2 | Triplet (t) | ~7.1 |

| Benzylic -CH₂- | ~3.6 | Singlet (s) | - |

| Ethyl -OCH₂- | ~4.1 | Quartet (q) | ~7.1 |

| Aromatic H (ortho to F) | ~7.0 - 7.1 | Multiplet (m) | - |

| Aromatic H (meta to F) | ~7.2 - 7.3 | Multiplet (m) | - |

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal. The carbonyl carbon (C=O) of the ester group is characteristically found at the low-field end of the spectrum, typically around 170 ppm. jcsp.org.pk The carbons of the ethyl group appear at the high-field (upfield) end.

The aromatic carbons show more complex behavior due to the presence of the fluorine atom, which couples with the carbon nuclei. The carbon directly bonded to the fluorine (C-F) exhibits a large one-bond coupling constant (¹JCF) and appears as a doublet. Other aromatic carbons also show smaller two-, three-, and four-bond couplings to fluorine (²JCF, ³JCF, ⁴JCF), which can be observed in high-resolution spectra. nih.gov The additive nature of substituent effects on aryl carbons allows for the prediction of these chemical shifts with reasonable accuracy. jcsp.org.pk

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted data based on analogous structures.

| Carbon | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| Ethyl -CH₃ | ~14 | Singlet |

| Benzylic -CH₂- | ~40 | Singlet |

| Ethyl -OCH₂- | ~61 | Singlet |

| Aromatic C (quaternary, CH₂-C) | ~130 | Doublet (small J) |

| Aromatic C (meta to F) | ~131 | Doublet (small J) |

| Aromatic C (ortho to F) | ~115 | Doublet (larger J) |

| Aromatic C (para, C-F) | ~162 | Doublet (large J) |

| Carbonyl C=O | ~171 | Singlet |

Correlational NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure.

COSY (COrrelation SpectroscopY) : This experiment shows correlations between protons that are spin-coupled to each other. sdsu.edu For this compound, a cross-peak would be observed between the ethyl -CH₃ triplet and the -OCH₂ quartet, confirming their connectivity. youtube.com Correlations would also be seen between the coupled protons within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). researchgate.net It is invaluable for assigning carbon signals. For instance, the proton signal at ~1.2 ppm would correlate with the carbon signal at ~14 ppm, assigning them as the ethyl -CH₃ group. Similarly, the aromatic proton signals would be correlated to their respective attached carbon signals. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). youtube.comresearchgate.net It is crucial for connecting different spin systems and identifying quaternary carbons. Key HMBC correlations for this compound would include:

Correlation from the benzylic -CH₂ protons to the carbonyl carbon and the aromatic carbons (C-ortho and C-ipso).

Correlation from the ethyl -OCH₂ protons to the carbonyl carbon and the ethyl -CH₃ carbon.

Correlations from the aromatic protons to neighboring and quaternary aromatic carbons.

Table 3: Expected Key 2D NMR Correlations for this compound

| Experiment | Proton (¹H) Signal | Correlated Carbon (¹³C) Signal | Type of Correlation |

| HSQC | Ethyl -CH₃ (~1.2 ppm) | Ethyl -CH₃ (~14 ppm) | ¹JCH |

| HSQC | Benzylic -CH₂- (~3.6 ppm) | Benzylic -CH₂- (~40 ppm) | ¹JCH |

| HSQC | Ethyl -OCH₂- (~4.1 ppm) | Ethyl -OCH₂- (~61 ppm) | ¹JCH |

| HMBC | Benzylic -CH₂- (~3.6 ppm) | Carbonyl C=O (~171 ppm) | ³JCH |

| HMBC | Ethyl -OCH₂- (~4.1 ppm) | Carbonyl C=O (~171 ppm) | ²JCH |

| HMBC | Aromatic H's (~7.0-7.3 ppm) | Quaternary & CH Carbons | ²JCH, ³JCH |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule and the nature of its chemical bonds.

Vibrational Mode Assignments and Functional Group Identification

The IR and Raman spectra of this compound are dominated by absorptions corresponding to its key functional groups.

Carbonyl (C=O) Stretch : The most prominent band in the IR spectrum is the strong absorption due to the C=O stretching vibration of the ester group, typically appearing in the region of 1735-1750 cm⁻¹. derpharmachemica.com Its high intensity is due to the large change in dipole moment during the vibration.

C-O Stretches : The ester group also displays C-O stretching vibrations. Two coupled asymmetric and symmetric stretching modes are expected, usually found in the 1250-1000 cm⁻¹ region. derpharmachemica.com

Aromatic Vibrations : The fluorophenyl group gives rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. nih.gov C=C stretching vibrations within the ring appear in the 1600-1450 cm⁻¹ region.

C-F Stretch : The C-F stretching vibration gives a strong absorption in the IR spectrum, typically in the range of 1250-1100 cm⁻¹.

Aliphatic C-H Stretches : The C-H stretching vibrations of the ethyl and methylene groups are found in the 3000-2850 cm⁻¹ region. nih.gov

Table 4: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium-Weak |

| C-H (Aliphatic) | Stretch | 3000 - 2850 | Medium |

| C=O (Ester) | Stretch | 1750 - 1735 | Strong |

| C=C (Aromatic) | Stretch | 1600 - 1450 | Medium-Variable |

| C-O (Ester) | Stretch | 1250 - 1150 | Strong |

| C-F (Aryl-F) | Stretch | 1250 - 1100 | Strong |

Analysis of Hydrogen Bonding Interactions through IR Spectroscopy

This compound itself cannot act as a hydrogen bond donor. However, the oxygen atom of its carbonyl group is a hydrogen bond acceptor. When this compound is placed in a protic, hydrogen-bond-donating solvent (like an alcohol), intermolecular hydrogen bonds can form. derpharmachemica.com

This interaction can be readily observed using IR spectroscopy. The formation of a hydrogen bond weakens the C=O double bond, causing its stretching frequency to shift to a lower wavenumber (a red shift). nih.govresearchgate.net The magnitude of this shift is proportional to the strength of the hydrogen bond. For example, the sharp C=O stretch at ~1740 cm⁻¹ in a non-polar solvent like CCl₄ would broaden and shift to a lower frequency in a solvent like ethanol.

In studies of derivatives of this compound that contain hydrogen bond donor groups (e.g., an -OH or -NH₂ substituent on the phenyl ring), IR spectroscopy can be used to detect the presence and strength of intramolecular hydrogen bonds. iucr.org The formation of an internal hydrogen bond to the carbonyl oxygen would also result in a significant red shift of the C=O stretching frequency compared to a similar compound where such bonding is not possible. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound. High-resolution mass spectrometry provides the exact mass, confirming the elemental composition, while techniques like electrospray ionization allow for the study of fragmentation patterns and non-covalent interactions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique distinguishes between compounds with the same nominal mass but different elemental compositions. For instance, the exact mass of a related compound, 4-fluorophenyl acetate (B1210297), is calculated to be 154.04300762 Da. nih.gov This level of precision is crucial for confirming the identity of newly synthesized molecules and for verifying the purity of samples.

The determination of the exact mass is a fundamental step in the characterization of this compound and its derivatives, providing unequivocal proof of their elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for the analysis of polar, thermally labile, and high-molecular-weight compounds. It is widely used to study the structure of molecules by analyzing their fragmentation patterns and to investigate non-covalent complexes in the gas phase. nih.gov

In ESI-MS studies, molecules like this compound derivatives are typically protonated to form the [M+H]⁺ ion. The analysis of these protonated molecules and their subsequent fragmentation provides valuable structural information. nih.gov For example, the ESI mass spectrum of N-ethyl-2-pyrrolidinone, a related lactam, shows the prominent protonated molecule (M+1), a proton-bridged dimer, and a fragment corresponding to the loss of ethylene (B1197577) (C₂H₄). nih.gov Tandem mass spectrometry (MS/MS) experiments on the M+1 ion reveal further characteristic fragments that help elucidate the molecule's structure. nih.gov

ESI-MS is also instrumental in determining the stoichiometry of ligand-receptor complexes and can be used to measure binding affinities, with association constants (Ka) ranging from 10³ M⁻¹ to 10⁸ M⁻¹ being determinable. nih.gov This capability is vital for screening potential drug candidates and understanding their interaction with biological targets. nih.gov

X-ray Diffraction (XRD) Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering unparalleled insights into molecular geometry, conformation, and the intermolecular interactions that govern crystal packing.

Single-Crystal X-ray Diffraction for Molecular Geometry and Crystal Structure Elucidation

Single-crystal X-ray diffraction is the gold standard for determining the precise molecular structure of crystalline solids. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the electron density can be constructed, revealing atomic positions, bond lengths, and bond angles with high precision.

For derivatives of this compound, this technique has been used to establish key structural parameters. For example, the crystal structure of [2-Bromo-4-(4-fluoro-benzoyl)-phenoxy]-acetic acid ethyl ester was determined to be in the orthorhombic crystal system with the space group Pbca. uomphysics.net The analysis revealed a dihedral angle of -28.2(5)° between the two phenyl rings. uomphysics.net In another derivative, N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide, the dihedral angle between the amide group and the fluorinated benzene (B151609) ring was found to be 87.30 (5)°. iucr.org This information is critical for understanding the molecule's conformational preferences and steric properties.

Table 1: Crystallographic Data for a Derivative of this compound

| Parameter | [2-Bromo-4-(4-fluoro-benzoyl)-phenoxy]-acetic acid ethyl ester uomphysics.net |

| Chemical Formula | C₁₇H₁₄BrFO₄ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 10.1444(13) |

| b (Å) | 8.2781(10) |

| c (Å) | 38.423(5) |

| Volume (ų) | 3226.6(7) |

| Z | 8 |

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. uomphysics.netiucr.org By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, regions involved in specific interactions can be identified. uomphysics.net Red spots on the d_norm map indicate close intermolecular contacts, such as hydrogen bonds, while blue regions represent weaker or longer contacts. uomphysics.net

This analysis provides a quantitative breakdown of the different types of intermolecular contacts that contribute to the crystal packing. For instance, in an isophorone (B1672270) derivative containing a bromophenyl group, Hirshfeld analysis revealed that H···H interactions were the most significant, contributing 46.9% to the crystal packing. researchgate.net For ethyl 2-[9-(2-hydroxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,4a,5,6,7,8a,9,9a,10,10a-dodecahydroacridin-10-yl]acetate, H···H contacts accounted for 66.9% of the surface, followed by O···H/H···O contacts at 22.1%. nih.gov

Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for Representative Derivatives

| Contact Type | Contribution for a Dihydropyrimidine Derivative (%) nih.gov | Contribution for an Acridinedione Derivative (%) nih.gov |

| H···H | 42.6 | 66.9 |

| O···H/H···O | 16.8 | 22.1 |

| C···H/H···C | 15.5 | 9.2 |

| N···H/H···N | - | 0.2 |

Hydrogen Bonding Network Analysis in Crystal Packing

Hydrogen bonds are crucial directional interactions that play a major role in determining the final crystal architecture. X-ray diffraction allows for a detailed analysis of the hydrogen bonding network, including the identification of donor and acceptor atoms and the precise geometry of these bonds.

In the crystal structures of this compound derivatives, various types of hydrogen bonds, such as C–H···O and C–H···F, are frequently observed. uomphysics.netnih.gov These interactions can link molecules into distinct motifs, such as inversion dimers or one-dimensional chains, which then assemble to form a stable three-dimensional network. iucr.orgnih.govresearchgate.net For example, in the crystal structure of ethyl 2-(4-chloroanilino)acetate, molecules form inversion dimers linked by pairs of N–H···O hydrogen bonds. researchgate.net In a more complex derivative, a combination of N–H···N, O–H···O, O–H···F, and C–H···O hydrogen bonds creates zigzag chains that are further connected into layers and ultimately a 3D network. nih.gov The strength of these bonds can vary, with some intramolecular hydrogen bonds being very strong, as indicated by short O···O distances of around 2.441 Å. rsc.org

Table 3: Hydrogen Bond Geometry in a Derivative Crystal Structure

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

| C13–H13B···F1 nih.gov | 0.97 | 2.50 | 3.424(3) | 159 |

| C16–H16A···N1 nih.gov | 0.98 | 2.59 | 3.456(3) | 148 |

| N4–H4···N1 nih.gov | 0.86 | 2.12 | 2.972(3) | 171 |

Elemental Analysis (CHN)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method provides crucial data for verifying the empirical formula of a newly synthesized compound. The process involves combusting a small, precisely weighed sample in an oxygen-rich environment. The resulting combustion gases, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are then reduced to N₂), are measured. From the masses of these products, the percentage composition of C, H, and N in the original sample is calculated.

The calculated elemental composition is then compared against the theoretical values derived from the proposed molecular formula. A close correlation between the found and calculated values serves as strong evidence for the compound's purity and structural integrity.

For derivatives of this compound, elemental analysis has been employed to confirm their complex structures. For instance, in the characterization of ethyl (3E)-5-(4-fluorophenyl)-3-{[(4-methoxyphenyl)formamido]imino}-7-methyl-2H,3H,5H- niscpr.res.inbiosynth.comthiazolo[3,2-a]pyrimidine-6-carboxylate 0.25-hydrate, the experimental CHN values were found to be in excellent agreement with the calculated values, thus confirming the molecular formula C₂₄H₂₃FN₄O₄S. nih.gov Similarly, the structure of ethyl-2-(4-aminophenoxy)acetate, a related building block, was confirmed in part by elemental analysis. mdpi.com

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 59.74 | 60.02 |

| Hydrogen (H) | 4.80 | 4.89 |

| Nitrogen (N) | 11.61 | 11.87 |

Thermal Analysis (TGA, DTA)

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the sample is subjected to a controlled temperature program. abo.fi The two most common methods, Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are often performed simultaneously to provide a comprehensive understanding of a material's thermal behavior. abo.fi

TGA measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature. This technique is particularly useful for determining thermal stability, decomposition temperatures, and the composition of multi-component systems. DTA, on the other hand, measures the temperature difference between a sample and an inert reference material. abo.fi This allows for the detection of physical and chemical changes that are not associated with mass loss, such as phase transitions (melting, crystallization), glass transitions, and solid-state reactions. abo.fi

In the study of heterocyclic compounds, such as derivatives of this compound, thermal analysis provides critical insights into their stability. For example, the thermal behavior of (E)-4-(4-methylbenzyl)-6-styrylpyridazin-3(2H)-one was investigated using TGA and DTA. The analysis revealed that the compound was thermally stable up to its melting point, a crucial characteristic for its potential applications. nih.gov TGA/DTA curves are typically plotted with temperature on the x-axis and mass change (for TGA) or temperature difference (ΔT for DTA) on the y-axis, revealing distinct decomposition steps or phase transitions as peaks or shifts in the curve. researchgate.net

| Technique | Property Measured | Key Applications |

|---|---|---|

| Thermogravimetric Analysis (TGA) | Mass change | Thermal stability, decomposition patterns, material composition. |

| Differential Thermal Analysis (DTA) | Temperature difference (ΔT) | Phase transitions (melting, crystallization), reaction enthalpies. |

UV-Visible Spectroscopy

UV-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a substance. When a molecule absorbs light, electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the types of chemical bonds and chromophores present in the molecule. The UV-Vis spectrum is a plot of absorbance versus wavelength.

This technique is widely used to identify and quantify compounds containing unsaturated bonds and heteroatoms. For derivatives of this compound, UV-Vis spectroscopy helps to characterize their electronic structure. For example, the experimental UV-Vis spectrum of ethyl-2-(4-aminophenoxy)acetate in a solvent showed two distinct absorption bands at 299 nm and 234 nm. mdpi.com These experimental values were corroborated by theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT), which assigned the absorptions to specific electronic transitions, namely HOMO→LUMO and HOMO→LUMO+2, respectively. mdpi.com

In another study, a more complex derivative, 2-(4-fluorophenyl)-4-(4-(4-methoxyphenyl)-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl)quinoline, was analyzed using UV-Vis spectroscopy with DMSO as the solvent. niscpr.res.in The spectrum revealed several π →π* transitions, with observed absorption maxima at 348 nm, 305 nm, 248 nm, 225 nm, and 205 nm, which were correlated with specific molecular orbital transitions. niscpr.res.in

| Compound | Experimental λmax (nm) | Assigned Transition | Reference |

|---|---|---|---|

| Ethyl-2-(4-aminophenoxy)acetate | 299 | HOMO→LUMO | mdpi.com |

| 234 | HOMO→LUMO+2 | ||

| 2-(4-fluorophenyl)-4-(4-(4-methoxyphenyl)-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl)quinoline | 348 | H→L+5 | niscpr.res.in |

| 305 | H-2→L | ||

| 248 | H-2→L-2 | ||

| 225 | H-9→L | ||

| 205 | H-5→L |

Medicinal Chemistry and Biological Activity of Ethyl 2 4 Fluorophenyl Acetate and Its Analogs

General Applications in Drug Development and Pharmaceutical Research

Ethyl 2-(4-fluorophenyl)acetate and its derivatives are significant scaffolds in medicinal chemistry, serving as versatile building blocks for the synthesis of a wide array of biologically active molecules. The presence of the fluorophenyl group is of particular importance, as the introduction of fluorine into drug candidates can modulate various physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This strategic incorporation of fluorine has been a key factor in the development of numerous therapeutic agents.

The core structure of this compound is utilized in the synthesis of compounds targeting a range of diseases. In pharmaceutical research, this chemical moiety is a common starting point for the development of novel drugs due to its reactivity, which allows for various chemical modifications and the introduction of diverse functional groups. These modifications are crucial in optimizing the biological activity and specificity of new therapeutic agents, enabling chemists to design innovative pathways for drug discovery. The adaptability of the this compound framework makes it a valuable tool for researchers aiming to advance projects in medicinal chemistry and related fields.

Derivatives of this compound have been explored for their potential in treating a variety of conditions. For instance, the phenylacetic acid component of the molecule has been investigated for its anti-proliferative and differentiating effects on various human cancer cell lines. This has spurred the synthesis and evaluation of numerous analogs with the goal of developing more potent and selective anticancer agents. Furthermore, the structural backbone of this compound is found in compounds designed to have antimicrobial and anti-inflammatory properties, highlighting its broad therapeutic potential.

Antimicrobial Activity Studies

The search for novel antimicrobial agents is a critical area of pharmaceutical research, and derivatives of this compound have emerged as a promising class of compounds. Studies have shown that analogs incorporating this scaffold exhibit activity against a range of bacterial and fungal pathogens.

Mechanisms of Action against Bacterial and Fungal Pathogens

The antimicrobial mechanism of action for derivatives of this compound is multifaceted and can be attributed to the phenylacetic acid (PAA) moiety and its analogs. Research on PAA has revealed that it can exert its antibacterial effects through several mechanisms. One primary mode of action is the disruption of bacterial cell membrane integrity. This leads to increased membrane permeability, leakage of essential intracellular components such as nucleic acids and proteins, and ultimately cell death. nih.govresearchgate.net

Furthermore, PAA has been shown to interfere with crucial cellular metabolic processes. It can inhibit the synthesis of total protein and affect the tricarboxylic acid (TCA) cycle, a key metabolic pathway for energy production in aerobic organisms. nih.govresearchgate.net Specifically, the activity of key TCA cycle enzymes like malate dehydrogenase (MDH) and succinate dehydrogenase (SDH) can be diminished. researchgate.net PAA can also induce oxidative stress in bacterial cells, leading to an accumulation of reactive oxygen species (ROS) that can damage cellular structures and contribute to cell death. nih.govresearchgate.net

While the precise mechanisms for all this compound analogs are not fully elucidated, it is plausible that they share similar modes of action with PAA, leveraging the disruption of cell membranes and vital metabolic pathways to exert their antimicrobial effects.

Structure-Activity Relationships for Antimicrobial Efficacy

The antimicrobial efficacy of this compound analogs is significantly influenced by their chemical structure. Structure-activity relationship (SAR) studies have provided insights into the molecular features that enhance antibacterial and antifungal activity.

The nature and position of substituents on the phenyl ring play a crucial role. For instance, in a series of 2-fluorophenyl-4,6-disubstituted nih.govnih.govnih.govtriazines, the presence of a 3- or 4-fluorophenyl group directly attached to the triazine ring was found to be essential for antimicrobial activity. nih.gov This highlights the importance of the fluorophenyl moiety in conferring biological activity.

In the context of fluoroquinolones, which share the fluorophenyl characteristic, substituents at various positions have been shown to modulate activity. The C-7 and C-8 substituents are important for DNA gyrase inhibitory activity, permeability, and efflux from bacterial cells. nih.gov Specifically, a fluorine substituent at the C-8 position can reduce efflux from cells, thereby increasing the intracellular concentration of the drug. nih.gov

Furthermore, studies on fluorinated thioureas have demonstrated that different substituents on the thiourea backbone can influence antibacterial potency against various bacterial strains. While theoretical models suggested certain substitutions would lead to higher activity, experimental results indicated a more complex relationship, with the highest inhibition rates observed for specific derivatives against particular bacteria. This underscores the nuanced interplay between chemical structure and antimicrobial efficacy.

Anticancer and Cytotoxicity Studies

Derivatives of this compound have been the focus of numerous studies investigating their potential as anticancer agents. These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines, indicating their promise in the development of new cancer therapies.

In Vitro Cytotoxicity Evaluation against Cancer Cell Lines (e.g., HCT 116, PC3, A431, Jurkat cells)

A significant body of research has been dedicated to evaluating the in vitro cytotoxicity of this compound analogs against various human cancer cell lines.

HCT 116 (Colon Cancer): Several studies have reported the cytotoxic effects of compounds derived from or related to this compound on the HCT 116 human colon cancer cell line. For example, certain azole compounds bearing a trifluorophenyl ring have shown potent cytotoxic activity against HCT-116 cells. medicinescience.org

PC3 (Prostate Cancer): The PC3 prostate carcinoma cell line has also been a target for these derivatives. Synthesis and screening of 2-(4-fluorophenyl)-N-phenylacetamide derivatives have shown them to be potent anticancer agents, particularly against the PC3 cell line. nih.govbrieflands.com

A431 (Skin Cancer) and Jurkat (T-cell Leukemia): While direct studies on this compound against A431 and Jurkat cells are less common, analogs have shown activity. For instance, certain thiazole (B1198619) derivatives have demonstrated cytotoxic effects on A549 (lung cancer) and A375 (melanoma) cell lines, providing a basis for expecting activity in other lines like A431. Additionally, some compounds have exhibited notable tumor selectivity against Jurkat human leukemic T-cells.

The following table summarizes representative IC50 values for some analogs against these cell lines:

| Compound/Analog | Cancer Cell Line | IC50 (µM) |

| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 | 52 |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 | 80 |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 | 100 |

| Azole compound with trifluorophenyl ring (a1) | HCT-116 | 5.57 µg/ml |

| Azole compound with trifluorophenyl ring (a1) | MDA-MB-231 | 5.01 µg/ml |

Note: The data presented is a selection from various studies and is intended to be illustrative of the cytotoxic potential of this class of compounds. nih.govmedicinescience.org

Mechanisms of Anticancer Action (e.g., Microtubule Disruption, Bcl-2 Antagonism, NF-κB Modulation)

The anticancer activity of this compound derivatives is attributed to their ability to interfere with multiple cellular pathways that are crucial for cancer cell survival and proliferation.

Microtubule Disruption: One of the key mechanisms of action for some of these analogs is the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton and play a pivotal role in cell division, making them an attractive target for anticancer drugs. nih.gov Microtubule-damaging agents can suppress microtubule dynamics, leading to the disruption of the mitotic spindle, cell cycle arrest in the M phase, and ultimately apoptosis. nih.govnih.gov Some disorazole compounds, for example, have been shown to have potent antiproliferative activity by disrupting cellular microtubule integrity and blocking tubulin polymerization. doi.org

Bcl-2 Antagonism: The Bcl-2 family of proteins are key regulators of apoptosis, with anti-apoptotic members like Bcl-2 and Bcl-xL often being overexpressed in cancer cells, contributing to their survival. mdpi.com Small molecule inhibitors that antagonize these anti-apoptotic proteins can restore the apoptotic pathway, leading to cancer cell death. mdpi.com While direct evidence for this compound as a Bcl-2 antagonist is limited, the development of small molecule inhibitors targeting Bcl-2 is an active area of research, and the structural features of this compound could be incorporated into novel Bcl-2 inhibitors. nih.govnih.gov

NF-κB Modulation: The nuclear factor kappa B (NF-κB) is a transcription factor that plays a central role in inflammation and cell survival. mdpi.com In many cancers, NF-κB is constitutively active, promoting the expression of genes that drive cell proliferation and inhibit apoptosis. mdpi.com Phenylacetic acid and its derivatives have been shown to have anti-inflammatory properties, and some studies suggest they may exert their effects through the modulation of NF-κB signaling. nih.govresearchgate.net For instance, caffeic acid phenethyl ester (CAPE), which shares structural similarities, is a potent and specific inhibitor of NF-κB activation. nih.gov Inhibition of NF-κB by analogs of this compound could therefore be a viable mechanism for their anticancer effects.

Sensitization to Chemotherapeutic Agents

Enhancing the efficacy of existing chemotherapeutic drugs is a key strategy in cancer treatment, and chemosensitization involves using a second agent to increase the sensitivity of cancer cells to a primary cytotoxic drug. This can be particularly effective in overcoming intrinsic or acquired resistance.

While direct evidence for this compound analogs as chemosensitizers is not yet established, the principles of chemosensitization by related compounds offer a basis for their potential in this area. For example, the inhibition of drug efflux pumps like P-glycoprotein by certain compounds can lead to higher intracellular concentrations of chemotherapeutic agents, thereby sensitizing the cancer cells. This mechanism has been observed with various flavonoid and steroid derivatives.

Another approach to chemosensitization involves modulating the cellular pathways that contribute to drug resistance. For instance, cisplatin is a widely used chemotherapeutic agent that induces DNA crosslinks. mdpi.com The efficiency of cisplatin can be limited by the cell's DNA damage response. mdpi.com Compounds that interfere with these repair mechanisms could potentially sensitize cancer cells to cisplatin. Research on clickable cisplatin derivatives has provided tools to study these resistance mechanisms, which could aid in the design of novel chemosensitizers. mdpi.com

Furthermore, the cytotoxic activity of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives against cancer cell lines like PC3 (prostate carcinoma) and MCF-7 (breast cancer) suggests that this class of compounds has the potential to be developed into agents that could work in combination with other chemotherapeutics. nih.gov By elucidating the specific molecular targets of these analogs, it may be possible to identify synergistic combinations with existing anticancer drugs.

| Chemotherapeutic Agent | Potential Sensitization Strategy | Rationale |

| Doxorubicin, Paclitaxel, Vincristine | Inhibition of P-glycoprotein (P-gp) | Increased intracellular drug accumulation |

| Cisplatin | Inhibition of DNA damage response pathways | Enhanced cytotoxicity from DNA crosslinks mdpi.com |

Anti-inflammatory Properties

Modulation of Pro-inflammatory Cytokine Production

The inflammatory response is a complex biological process involving the release of various mediators, including pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Chronic inflammation is implicated in a range of diseases, and the modulation of cytokine production is a key therapeutic strategy.

While specific studies on this compound are not widely available, research on structurally related compounds indicates the potential for this chemical class to exhibit anti-inflammatory properties. For instance, a study on a novel heterocyclic curcumin analogue demonstrated the ability to inhibit the expression of NF-κB target genes involved in inflammation. nih.gov

Furthermore, research has shown that certain small molecules can suppress the lipopolysaccharide (LPS)-induced inflammatory response in RAW264.7 cells, leading to a reduction in the overexpression of TNF-α and IL-6. nih.govbohrium.com This inhibition of key pro-inflammatory cytokines is a hallmark of anti-inflammatory activity. One such compound was also found to inhibit the expression of IL-6 and TNF-α in serum in an in vivo model. nih.govbohrium.com

The mechanism often involves the inhibition of signaling pathways that lead to the transcription of these cytokine genes. The data from studies on related compounds suggest that derivatives of this compound could be designed to interfere with these inflammatory cascades.

| Compound/Analog | Cell Line/Model | Pro-inflammatory Cytokines Inhibited |

| Heterocyclic Curcumin Analogue | Cancer cell lines | NF-κB target genes (implicated in inflammation) nih.gov |

| Small Molecule Inhibitor (Compound 51) | RAW264.7 macrophages | TNF-α, IL-6 nih.govbohrium.com |

| Small Molecule Inhibitor (Compound 51) | In vivo (LPS-stimulated) | TNF-α, IL-6 (in serum) nih.govbohrium.com |

Influence on Kinase Activity (e.g., NF-κB)

The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of inflammation. The NF-κB signaling pathway is a critical target for anti-inflammatory drug discovery. nih.gov Inhibition of this pathway can prevent the transcription of a wide array of pro-inflammatory genes, including those for cytokines and chemokines.

Research into compounds with anti-inflammatory effects has often focused on their ability to inhibit NF-κB activation. For example, a novel small molecule was found to inhibit the activation of the NF-κB signaling pathway. nih.gov The mechanism of inhibition involved suppressing the phosphorylation and nuclear translocation of NF-κB. nih.govbohrium.com This prevention of NF-κB from entering the nucleus and binding to DNA is a key step in its inhibitory action. nih.gov

Specifically, this compound was shown to suppress the LPS-induced phosphorylation of p65 and IκBα in RAW264.7 cells. nih.gov By preventing the degradation of the inhibitory protein IκBα, NF-κB remains sequestered in the cytoplasm in an inactive state. The ability of such compounds to block the nuclear translocation of p65 and p50 subunits of NF-κB further confirms their inhibitory effect on this pathway. nih.gov Given the structural similarities, it is plausible that analogs of this compound could be developed to target the NF-κB signaling pathway and exert anti-inflammatory effects.

| Inhibitor | Mechanism of NF-κB Inhibition |

| Small Molecule (Compound 51) | Suppresses phosphorylation and nuclear translocation of NF-κB nih.govbohrium.com |

| Small Molecule (Compound 51) | Suppresses LPS-induced phosphorylation of p65 and IκBα nih.gov |

| Small Molecule (Compound 51) | Blocks nuclear translocation of p65 and p50 nih.gov |

Neuroprotective Activity and Neurological Applications

Protection against Oxidative Stress and Amyloid-Induced Neurotoxicity

Neurodegenerative diseases are often characterized by oxidative stress and the accumulation of misfolded proteins, such as amyloid-beta (Aβ), which leads to neurotoxicity. nih.gov Compounds that can protect neurons from these insults are of significant therapeutic interest.

While direct studies on this compound are limited, research on related structures and ethyl acetate (B1210297) fractions of various natural products has shown neuroprotective effects. For instance, the ethyl acetate fraction of Tussilago farfara has been shown to inhibit neuronal damage induced by Aβ(25-35) and oxidative stress in primary cultured rat cortical cells. nih.gov This fraction was also found to inhibit lipid peroxidation and scavenge free radicals, indicating antioxidant activity. nih.gov Similarly, the ethyl acetate fraction of Lonicera japonica demonstrated significant antioxidant activity and protected neuronal cells against H2O2-induced oxidative stress.

Furthermore, analogs of amyloid imaging agents, such as certain fluorene compounds, have been identified for their ability to block cell death caused by intracellular Aβ oligomers. nih.gov These compounds were found to bind to and destabilize Aβ oligomers, reducing their harmful interaction with synapses. nih.gov This suggests that small molecules can be designed to target the toxic Aβ species.

A synthetic analog of salidroside, 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside, has also been shown to have neuroprotective effects against sodium nitroprusside-induced cytotoxicity in HT22 cells by inhibiting intracellular reactive oxygen species (ROS) and nitric oxide (NO) production. nih.gov These findings on related compounds suggest that the this compound scaffold could be a promising starting point for the development of novel neuroprotective agents.

| Compound/Fraction | Model | Neuroprotective Mechanism |

| Ethyl acetate fraction of Tussilago farfara | Primary rat cortical cells | Inhibition of Aβ(25-35)-induced neurotoxicity and oxidative damage nih.gov |

| Ethyl acetate fraction of Lonicera japonica | HT22 and MC-IXC cells | Protection against H2O2-induced oxidative stress |

| Fluorene compounds (amyloid ligand analogs) | Cultured neurons, 5xFAD mice | Destabilization of Aβ oligomers and blocking their synaptic binding nih.gov |

| 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside | HT22 cells | Inhibition of ROS and NO production nih.gov |

Interaction with Neurotransmitter Receptors (e.g., GABA-A receptor)

The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated chloride ion channel, is the primary site of inhibitory neurotransmission in the central nervous system (CNS). nih.gov Its modulation is a key mechanism for drugs treating anxiety, epilepsy, and sleep disorders. GABA-A receptors are pentameric structures composed of various subunits (e.g., α, β, γ), with the specific subunit composition determining the receptor's pharmacological properties. nih.govmdpi.com

While direct studies on this compound are not extensively detailed in available literature, the activity of its structural analogs provides significant insight. The benzodiazepine binding site, located at the interface between α and γ subunits, is a crucial target for allosteric modulators. nih.govmdpi.com Compounds binding to this site can enhance the effect of GABA, increasing the frequency of chloride channel opening and leading to neuronal hyperpolarization. mdpi.com

Analogs of this compound, particularly those incorporated into more complex heterocyclic systems, are designed to interact with this benzodiazepine site. For instance, synthetic chalcones and other flavonoids have been shown to exert anxiolytic-like effects by modulating the GABA-A receptor, with molecular docking studies confirming their interaction within the same binding pocket as diazepam. uece.br The presence of a phenyl group, often substituted with electron-withdrawing groups like fluorine, is a common feature in many GABA-A receptor modulators, suggesting that the 4-fluorophenyl moiety of the parent compound is critical for potential receptor affinity.

Inhibition of Monoamine Oxidases (MAO-A and MAO-B)

Monoamine oxidases (MAO) are a family of enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine. They exist in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. mdpi.com The inhibition of these enzymes can increase the concentration of these neurotransmitters in the brain, a strategy used in the treatment of depression and neurodegenerative disorders like Parkinson's disease. nih.govpsychiatry-psychopharmacology.com

Derivatives and analogs of this compound have been investigated as potential MAO inhibitors. The potency of an inhibitor is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the substance required to inhibit 50% of the enzyme's activity. Selectivity for one isoform over the other is a crucial aspect of drug design to minimize side effects. For example, selective MAO-B inhibitors are preferred in Parkinson's disease treatment to specifically increase dopamine levels. mdpi.com

Research into various synthetic compounds has identified molecules with significant MAO inhibitory profiles. For instance, certain benzenesulfonamide derivatives have shown selective inhibition of MAO-B. mdpi.com While specific IC50 values for this compound are not prominently reported, the structural motifs are present in known inhibitors, indicating a potential area for further investigation.

| Compound Class | Target Enzyme | IC50 (µM) | Selectivity |

| Benzenesulfonamide Analog | MAO-A | 43.3 | MAO-B Selective |

| Benzenesulfonamide Analog | MAO-B | 3.47 | MAO-B Selective |

This table presents example data for a class of compounds to illustrate MAO inhibition and is not specific to this compound itself.

Antiviral Applications